1-phenyl-1H-1,2,4-triazol-3-yl (5-phenyl-1H-1,2,4-triazol-3-yl)methyl ether
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Overview
Description
1-Phenyl-1H-1,2,4-triazol-3-yl (5-phenyl-1H-1,2,4-triazol-3-yl)methyl ether is a complex organic compound belonging to the triazole class Triazoles are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science
Mechanism of Action
Target of Action
The primary targets of 1-phenyl-3-[(5-phenyl-1H-1,2,4-triazol-3-yl)methoxy]-1H-1,2,4-triazole are likely to be specific enzymes or receptors in the body. For instance, some triazole derivatives have been found to target mycobacterial leucyl-tRNA synthetase (LeuRS) and methionyl-tRNA synthetase (MetRS), which are promising molecular targets for antibiotic development .
Mode of Action
The compound interacts with its targets through a variety of mechanisms. The triazole ring can act as a hydrogen bond acceptor and donor, simultaneously . This allows it to form various types of binding to the target enzyme, thereby influencing the enzyme’s function .
Biochemical Pathways
The compound’s interaction with its targets can affect various biochemical pathways. For instance, by inhibiting the function of specific tRNA synthetases, the compound could disrupt protein synthesis, leading to a halt in bacterial growth .
Pharmacokinetics
The pharmacokinetics of the compound, including its absorption, distribution, metabolism, and excretion (ADME), can significantly impact its bioavailability. The ability of triazole derivatives to form hydrogen bonds with different targets can lead to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
Result of Action
The result of the compound’s action at the molecular and cellular level can vary depending on the specific targets and pathways involved. For instance, inhibition of specific enzymes could lead to cell death in bacteria, providing a potential mechanism for antibacterial activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-phenyl-1H-1,2,4-triazol-3-yl (5-phenyl-1H-1,2,4-triazol-3-yl)methyl ether typically involves multi-step organic reactions. One common approach is the cyclization of phenylhydrazine with formamide under acidic conditions to form the triazole ring. Subsequent reactions with appropriate phenyl derivatives and etherification steps yield the final product.
Industrial Production Methods: In an industrial setting, the synthesis process is scaled up to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms are employed to enhance efficiency and reduce production costs. Quality control measures, including spectroscopic analysis and chromatography, are implemented to ensure the consistency and purity of the compound.
Chemical Reactions Analysis
Types of Reactions: 1-Phenyl-1H-1,2,4-triazol-3-yl (5-phenyl-1H-1,2,4-triazol-3-yl)methyl ether can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phenyl-1,2,4-triazol-3-yl derivatives.
Reduction: Reduction reactions can lead to the formation of reduced triazole derivatives.
Substitution: Substitution reactions at the phenyl or triazole ring can introduce different functional groups, altering the compound's properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Various electrophiles and nucleophiles are employed depending on the desired substitution.
Major Products Formed: The major products formed from these reactions include oxidized triazole derivatives, reduced triazole derivatives, and substituted triazole derivatives, each with unique chemical and biological properties.
Scientific Research Applications
1-Phenyl-1H-1,2,4-triazol-3-yl (5-phenyl-1H-1,2,4-triazol-3-yl)methyl ether has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has been studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is explored for its therapeutic potential in treating various diseases, leveraging its biological activities.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Comparison with Similar Compounds
1-Phenyl-1H-1,2,4-triazol-3-yl (5-phenyl-1H-1,2,4-triazol-3-yl)methyl ether is compared with other similar compounds, such as:
1,2,4-Triazole derivatives: These compounds share the triazole ring structure but differ in their substituents and functional groups.
Indole derivatives: While structurally different, indole derivatives also exhibit similar biological activities and applications.
The uniqueness of this compound lies in its specific combination of phenyl and triazole groups, which contribute to its distinct chemical and biological properties.
Conclusion
This compound is a versatile compound with significant potential in scientific research and industry. Its unique structure and diverse applications make it a valuable subject of study for chemists, biologists, and medical researchers alike.
Properties
IUPAC Name |
1-phenyl-3-[(3-phenyl-1H-1,2,4-triazol-5-yl)methoxy]-1,2,4-triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N6O/c1-3-7-13(8-4-1)16-19-15(20-21-16)11-24-17-18-12-23(22-17)14-9-5-2-6-10-14/h1-10,12H,11H2,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYMAEYSORNFNIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC(=N2)COC3=NN(C=N3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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